molecular formula C9H13ClN2 B15275097 6-Butyl-5-chloropyridin-3-amine

6-Butyl-5-chloropyridin-3-amine

Cat. No.: B15275097
M. Wt: 184.66 g/mol
InChI Key: SCYXDAUJSPEUDL-UHFFFAOYSA-N
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Description

6-Butyl-5-chloropyridin-3-amine is an organic compound belonging to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a butyl group at the 6th position and a chlorine atom at the 5th position of the pyridine ring, along with an amine group at the 3rd position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Butyl-5-chloropyridin-3-amine typically involves the halogenation of pyridine derivatives followed by the introduction of the butyl group. One common method involves the reaction of 6-chloropyridin-3-amine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Butyl-5-chloropyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are used in hydrogenation reactions.

Major Products Formed:

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: N-oxides of this compound.

    Reduction Reactions: Amines derived from the reduction of nitro groups.

Scientific Research Applications

6-Butyl-5-chloropyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Butyl-5-chloropyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    6-Chloropyridin-3-amine: Lacks the butyl group, making it less hydrophobic.

    5-Butyl-6-chloropyridin-3-amine: Positional isomer with different substitution pattern.

    6-Butyl-3-chloropyridin-5-amine: Another positional isomer with different substitution pattern.

Uniqueness: 6-Butyl-5-chloropyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the butyl group and the chlorine atom at specific positions on the pyridine ring influences its reactivity and interactions with other molecules, making it valuable in various applications.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

6-butyl-5-chloropyridin-3-amine

InChI

InChI=1S/C9H13ClN2/c1-2-3-4-9-8(10)5-7(11)6-12-9/h5-6H,2-4,11H2,1H3

InChI Key

SCYXDAUJSPEUDL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=C(C=N1)N)Cl

Origin of Product

United States

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